2-Nitro-3-(phenylsulfanyl)aniline

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

2-Nitro-3-(phenylsulfanyl)aniline (CAS 1525433-40-2, molecular formula C12H10N2O2S, molecular weight 246.29 g/mol) is an organic compound belonging to the class of nitro-substituted aryl thioethers. The compound features an aniline core bearing a nitro group (-NO2) at the 2-position and a phenylsulfanyl (-SC6H5) substituent at the 3-position, with both electron-withdrawing and electron-donating functionalities positioned ortho to each other on the aromatic ring.

Molecular Formula C12H10N2O2S
Molecular Weight 246.28
CAS No. 1525433-40-2
Cat. No. B2789631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-3-(phenylsulfanyl)aniline
CAS1525433-40-2
Molecular FormulaC12H10N2O2S
Molecular Weight246.28
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC(=C2[N+](=O)[O-])N
InChIInChI=1S/C12H10N2O2S/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H,13H2
InChIKeyJDFGCWQJPMUGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-3-(phenylsulfanyl)aniline (CAS 1525433-40-2): Technical Baseline and Procurement Identification


2-Nitro-3-(phenylsulfanyl)aniline (CAS 1525433-40-2, molecular formula C12H10N2O2S, molecular weight 246.29 g/mol) is an organic compound belonging to the class of nitro-substituted aryl thioethers [1]. The compound features an aniline core bearing a nitro group (-NO2) at the 2-position and a phenylsulfanyl (-SC6H5) substituent at the 3-position, with both electron-withdrawing and electron-donating functionalities positioned ortho to each other on the aromatic ring . This specific ortho-arrangement of nitro and phenylsulfanyl groups creates a unique electronic and steric environment that distinguishes it from its positional isomers (e.g., 2-nitro-4-(phenylsulfanyl)aniline and 2-nitro-5-(phenylsulfanyl)aniline) . The compound is commercially available as an oil at room temperature with typical purity specifications of 95%, and is supplied primarily as a research intermediate for synthetic chemistry applications .

2-Nitro-3-(phenylsulfanyl)aniline: Why Positional Isomers and Class Analogs Cannot Be Substituted Without Qualification


The procurement decision for 2-Nitro-3-(phenylsulfanyl)aniline cannot be satisfied by simply selecting any nitro-phenylsulfanyl-aniline derivative or thioether-containing aniline building block. The specific 2,3-substitution pattern (nitro ortho to amine; phenylsulfanyl ortho to nitro) creates a distinct electronic configuration where the strongly electron-withdrawing nitro group and the electron-donating phenylsulfanyl moiety are in direct proximity, modulating both the nucleophilicity of the amine and the electrophilicity of the aromatic ring in ways that positional isomers (2,4- and 2,5-substituted) do not replicate . Furthermore, the reduced analog 2-amino-3-(phenylsulfanyl)aniline and the oxidized sulfonyl derivative 2-nitro-3-(phenylsulfonyl)aniline represent chemically distinct entities with different reactivity profiles, solubility characteristics, and downstream synthetic utility . The following evidence dimensions quantify where this specific compound offers verifiable differentiation meaningful for research selection.

2-Nitro-3-(phenylsulfanyl)aniline: Comparative Evidence for Procurement Decision-Making


Ortho-Nitro/Ortho-Phenylsulfanyl Substitution Pattern: Structural Differentiation from 2,5- and 2,4-Positional Isomers

The 2,3-substitution pattern of 2-Nitro-3-(phenylsulfanyl)aniline (nitro at C2, phenylsulfanyl at C3, amine at C1) represents a distinct regioisomer within the nitro-phenylsulfanyl-aniline family. This compound differs from 2-nitro-5-(phenylsulfanyl)aniline (CAS class, para-like arrangement with nitro and phenylsulfanyl separated by two ring positions) and 2-nitro-4-(phenylsulfanyl)aniline (meta arrangement) in the relative positioning of functional groups . The ortho proximity of the nitro and phenylsulfanyl groups creates intramolecular electronic and steric interactions not present in the 2,5- or 2,4-isomers, which influences both the compound's spectroscopic signature (distinct InChI Key: JDFGCWQJPMUGEK-UHFFFAOYSA-N) and its reactivity in downstream transformations . The 2-nitro-5-(phenylthio)aniline scaffold has established utility as a herbicide and anthelmintic intermediate (EP-A 61 110, DE-A 2 332 398) [1], while the 2,3-isomer occupies a distinct chemical space whose substitution pattern may confer different binding or reactivity properties relevant to medicinal chemistry and materials science applications .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Synthetic Route Selectivity: 5-Chloro-2-nitroaniline as Common Precursor with Divergent Regiochemical Outcomes

The synthesis of 2-Nitro-3-(phenylsulfanyl)aniline proceeds via nucleophilic aromatic substitution of 5-chloro-2-nitroaniline with thiophenol in the presence of a base such as sodium hydride in dimethylformamide, yielding the 3-phenylsulfanyl substituted product . Notably, 5-chloro-2-nitroaniline serves as the identical starting material for the synthesis of 2-nitro-5-(phenylthio)aniline, as documented in patent literature where reaction conditions (potassium carbonate in DMF at reflux, or phase-transfer catalysis) produce the 5-substituted regioisomer in yields ranging from 77% to 98% depending on the specific protocol [1]. The divergent regiochemical outcomes from the same 5-chloro-2-nitroaniline precursor highlight that the specific base/solvent system and reaction conditions determine whether substitution occurs at the 3-position or 5-position relative to the nitro group, with the 3-substituted product (target compound) requiring distinct synthetic control . The commercial availability of both regioisomers as discrete catalog items (Sigma-Aldrich ENA508625263 for 3-substituted ; CymitQuimica listing for 5-substituted ) confirms they are treated as chemically non-interchangeable entities.

Organic Synthesis Process Chemistry Intermediate Selection

Oxidation State Differentiation: Thioether (Sulfide) vs Sulfonyl Derivatives as Distinct Chemical Entities

2-Nitro-3-(phenylsulfanyl)aniline contains a divalent sulfur thioether linkage (-S-) that can be selectively oxidized to the corresponding sulfonyl (-SO2-) derivative, 2-nitro-3-(phenylsulfonyl)aniline, using oxidizing agents such as hydrogen peroxide . This transformation represents a fundamental change in the electronic properties of the molecule: the thioether is a moderate electron donor via resonance, whereas the sulfonyl group is a strong electron-withdrawing group that substantially alters the aromatic ring's electron density, dipole moment, and hydrogen-bonding capacity. While direct quantitative data for this specific compound pair are not available in open primary literature, the well-established chemistry of aryl sulfide-to-sulfone oxidation applies, with the sulfone analog representing a chemically and commercially distinct entity . This contrasts with the reduced analog 2-amino-3-(phenylsulfanyl)aniline, obtained via nitro group reduction (Fe/HCl or catalytic hydrogenation), which presents two nucleophilic amine functionalities (primary aromatic amine at C1 and reduced amine from former nitro group) versus one in the parent compound .

Organic Synthesis Functional Group Interconversion Materials Chemistry

Physical Form and Handling Characteristics: Oil vs Crystalline Solid Distinction from Structural Analogs

2-Nitro-3-(phenylsulfanyl)aniline is supplied as an oil at room temperature [1], a physical form that distinguishes it from certain structurally related nitro-phenylsulfanyl-aniline derivatives which may exist as crystalline solids. For example, 4-(phenylthio)aniline (CAS 1135-14-4), the para-amino analog lacking the ortho-nitro substituent, has been characterized crystallographically and forms defined crystalline material [2]. The oil physical form of the target compound reflects its specific molecular packing properties influenced by the ortho-nitro/phenylsulfanyl arrangement, which may hinder efficient crystal lattice formation. This physical state has direct implications for handling (liquid transfer vs solid weighing), storage (oil stability considerations), and formulation in subsequent applications. The compound is stored and shipped at room temperature [1], whereas certain analogs may require different storage conditions based on their solid-state stability profiles.

Analytical Chemistry Laboratory Operations Procurement Specifications

Electronic Structure Differentiation: Ortho-Nitro/Ortho-Thioether Interaction vs Para and Meta Arrangements

The electronic structure of 2-Nitro-3-(phenylsulfanyl)aniline is defined by the proximity of the strongly electron-withdrawing nitro group (-NO2, Hammett σm = 0.71, σp = 0.78) and the moderately electron-donating phenylsulfanyl group (-SC6H5, σp ≈ -0.03 to +0.05 depending on resonance contribution) positioned ortho to each other [1]. This spatial arrangement creates through-space electronic interactions (field effects, potential intramolecular charge transfer) and steric congestion that are absent in positional isomers such as 2-nitro-5-(phenylsulfanyl)aniline, where the nitro and phenylsulfanyl groups are para to each other relative to the ring and separated by two carbon atoms . The InChI Key JDFGCWQJPMUGEK-UHFFFAOYSA-N uniquely identifies this specific connectivity and stereoelectronic arrangement. While quantitative data comparing electronic properties (e.g., reduction potentials, UV-Vis λmax, calculated dipole moments) across this specific isomeric series are not available in the open literature for this exact compound set, the ortho-interaction principle is well-established in physical organic chemistry: ortho-substituted nitroarenes exhibit altered nitro group geometry (twisting from ring plane) and modified reduction potentials relative to para isomers [1].

Computational Chemistry Physical Organic Chemistry Electronic Effects

2-Nitro-3-(phenylsulfanyl)aniline: Evidence-Grounded Research and Industrial Application Scenarios


Medicinal Chemistry Scaffold Requiring 2,3-Substitution Pattern for Structure-Activity Relationship Exploration

Based on the ortho-nitro/ortho-phenylsulfanyl substitution pattern differentiation established in Section 3 , 2-Nitro-3-(phenylsulfanyl)aniline serves as a specific regioisomeric scaffold for medicinal chemistry programs exploring the biological activity of nitro-substituted aryl thioethers. Unlike the 2,5-isomer, which has documented utility as a herbicide and anthelmintic intermediate [1], the 2,3-isomer occupies distinct chemical space where the proximity of the nitro and phenylsulfanyl groups may influence target binding, metabolic stability, or physicochemical properties (e.g., logP, solubility) relative to other regioisomers. The compound's commercial availability as a 95% purity oil [2] enables direct procurement for SAR studies without requiring in-house synthesis of this specific substitution pattern.

Synthetic Intermediate for Ortho-Functionalized Aromatic Diamines via Selective Reduction

As established in the oxidation state differentiation evidence , 2-Nitro-3-(phenylsulfanyl)aniline can undergo selective nitro group reduction (Fe/HCl or catalytic hydrogenation) to yield 2-amino-3-(phenylsulfanyl)aniline, an ortho-phenylenediamine derivative bearing a thioether substituent. This transformation preserves the thioether linkage while introducing a second nucleophilic amine site, enabling subsequent reactions such as condensation with carbonyl compounds (to form benzimidazoles, quinoxalines) or diazotization/coupling chemistry. The ability to access this specific diamine scaffold from a commercially available precursor reduces synthetic burden in multi-step sequences requiring ortho-diamine functionality adjacent to a phenylsulfanyl group.

Precursor for Sulfonyl-Containing Building Blocks via Controlled Oxidation

Based on the oxidation chemistry documented for this compound class , 2-Nitro-3-(phenylsulfanyl)aniline can be oxidized using hydrogen peroxide to yield 2-nitro-3-(phenylsulfonyl)aniline. The sulfonyl derivative presents fundamentally different electronic properties (strong electron-withdrawing character) compared to the parent thioether, enabling access to a distinct family of building blocks from a single procured starting material. This oxidative diversification pathway supports structure-property relationship studies in materials chemistry (e.g., tuning molecular dipole moments for organic electronics) and medicinal chemistry (e.g., modulating target binding via sulfone introduction) without requiring separate procurement of the sulfonyl analog.

Liquid-Phase Reagent for Automated Synthesis and High-Throughput Experimentation Platforms

The oil physical form of 2-Nitro-3-(phenylsulfanyl)aniline at room temperature, as documented in vendor technical specifications [2], makes it directly compatible with liquid handling systems used in automated parallel synthesis and high-throughput experimentation workflows. This contrasts with crystalline analogs (e.g., 4-(phenylthio)aniline, which forms defined crystals [3]) that require dissolution prior to automated dispensing. The room temperature storage requirement [2] further simplifies inventory management and eliminates cold-chain logistics considerations, supporting efficient integration into automated medicinal chemistry and materials discovery platforms.

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